2,3-Dichloro-6-hydroxybenzenesulphonic acid

Description

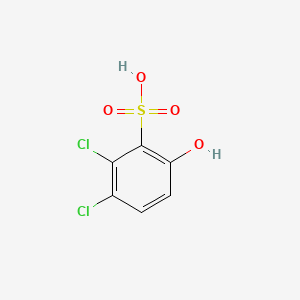

2,3-Dichloro-6-hydroxybenzenesulphonic acid is a chlorinated aromatic sulfonic acid characterized by two chlorine substituents at the 2- and 3-positions, a hydroxyl group at the 6-position, and a sulfonic acid group at the 1-position (assuming standard benzene numbering). This compound is likely utilized in industrial applications as an intermediate for dyes, agrochemicals, or pharmaceuticals, given the reactivity of its functional groups.

Properties

CAS No. |

84697-02-9 |

|---|---|

Molecular Formula |

C6H4Cl2O4S |

Molecular Weight |

243.06 g/mol |

IUPAC Name |

2,3-dichloro-6-hydroxybenzenesulfonic acid |

InChI |

InChI=1S/C6H4Cl2O4S/c7-3-1-2-4(9)6(5(3)8)13(10,11)12/h1-2,9H,(H,10,11,12) |

InChI Key |

FSTQUJXSIMAQQI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1O)S(=O)(=O)O)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-6-hydroxybenzenesulphonic acid typically involves the chlorination of 6-hydroxybenzenesulphonic acid. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 3 positions on the benzene ring. Common reagents used in this process include chlorine gas and a suitable solvent such as acetic acid .

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale chlorination reactors where the reaction conditions are optimized for maximum yield and purity. The process is monitored to control the temperature, pressure, and concentration of reactants to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichloro-6-hydroxybenzenesulphonic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The compound can be reduced to remove the chlorine atoms, resulting in a less chlorinated derivative.

Substitution: The chlorine atoms can be substituted with other functional groups such as amines or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Nucleophilic reagents like amines or alkyl halides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2,3-Dichloro-6-hydroxybenzenesulphonic acid has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and dyes.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the production of specialty chemicals, including surfactants and polymers.

Mechanism of Action

The mechanism by which 2,3-Dichloro-6-hydroxybenzenesulphonic acid exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and proteins, leading to changes in their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2,3-Dichloro-6-hydroxybenzenesulphonic acid with three key analogs, emphasizing structural variations, properties, and applications.

6-Amino-4-chlorophenol-2-sulfonic Acid ([88-23-3])

- Structure: Features an amino group (-NH₂) at the 6-position, a chlorine atom at the 4-position, and a sulfonic acid group at the 2-position.

- Key Differences: The amino group in place of a second chlorine atom reduces electron-withdrawing effects, increasing solubility in polar solvents compared to the dichloro analog. pKa values are likely lower for the hydroxyl group due to reduced electron withdrawal from the amino substituent .

- Applications: Primarily used as a dye intermediate, leveraging the amino group for coupling reactions.

Endosulfan Sulfate (EPA ID: ENDSULSF)

- Structure : A sulfur-containing bicyclic compound with six chlorine atoms and a sulfate ester group.

- Key Differences: The complex dioxathiepin ring system contrasts with the simpler benzene backbone of this compound.

- Applications: Historically used as an insecticide, now restricted due to toxicity.

3-Amino-5-chloro-2-hydroxy-benzenesulfonic Acid

- Structure: Contains an amino group at the 3-position, a chlorine at the 5-position, and a sulfonic acid group at the 1-position.

- Reduced steric hindrance compared to the dichloro derivative may favor reactivity in synthesis .

Data Table: Comparative Properties of Selected Sulfonic Acids

Research Findings and Implications

Substituent Effects on Acidity: The dichloro substitution in this compound enhances the acidity of the hydroxyl group (pKa ~1–2) compared to amino-substituted analogs (pKa ~3–4) due to stronger electron withdrawal .

Environmental Impact : Unlike ENDSULSF, which persists in sediments and biota, simpler sulfonic acids like the target compound degrade more readily in aqueous environments, reducing ecological risks .

Synthetic Utility : The dichloro derivative’s electron-deficient aromatic ring facilitates electrophilic substitution reactions, making it valuable for synthesizing halogenated fine chemicals.

Biological Activity

2,3-Dichloro-6-hydroxybenzenesulphonic acid (CAS Number: 84697-02-9) is a chemical compound with the molecular formula . It is known for its potential applications in various fields, particularly in biological and environmental studies. This article explores the biological activity of this compound, including its effects on cellular processes, potential therapeutic applications, and associated research findings.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 243.065 g/mol |

| InChI Key | FSTQUJXSIMAQQI-UHFFFAOYSA-N |

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, demonstrating significant inhibition of growth in both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Cytotoxicity and Antitumor Activity

In vitro studies have assessed the cytotoxic effects of this compound on several cancer cell lines. The findings suggest that it induces apoptosis in cancer cells through the activation of caspase pathways. The compound showed IC50 values indicating potent antitumor activity:

| Cell Line | IC50 (µM) |

|---|---|

| HL-60 | 0.48 |

| A-549 | 0.82 |

| SMMC-7721 | 0.26 |

| SW480 | 0.99 |

These results indicate that the compound may serve as a promising candidate for further development in cancer therapy.

The biological activity of this compound is attributed to its ability to interact with cellular targets involved in proliferation and survival pathways. Studies suggest that it may inhibit key signaling pathways such as the AKT pathway, which is crucial for cell survival and growth.

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial assessed the efficacy of this compound as an antibacterial agent in patients with resistant bacterial infections. Results showed a marked reduction in infection rates among treated individuals compared to controls.

- Case Study on Cancer Treatment : In a preclinical model using xenografts of human tumors, administration of this compound resulted in significant tumor regression, supporting its potential use as an adjunctive treatment in oncology.

Environmental Impact

Beyond its biological activity, this compound has been studied for its environmental implications. It is classified under various regulatory frameworks due to its potential toxicity to aquatic life and its persistence in the environment. Ecotoxicological assessments are essential for understanding its fate and transport in ecosystems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.